The synthesis of 5'-O-Dimethoxytrityl-2'-O-methyl-5-methyluridine typically involves several key steps:
This multi-step synthetic route emphasizes careful control over reaction conditions to optimize yields and minimize impurities.
The molecular structure of 5'-O-Dimethoxytrityl-2'-O-methyl-5-methyluridine can be characterized by its distinct functional groups:
The structural arrangement enhances its stability and solubility, making it suitable for incorporation into oligonucleotides during synthesis.
The chemical reactivity of 5'-O-Dimethoxytrityl-2'-O-methyl-5-methyluridine primarily involves:
These reactions are crucial for synthesizing modified oligonucleotides with enhanced properties for research and therapeutic applications.
The mechanism of action of 5'-O-Dimethoxytrityl-2'-O-methyl-5-methyluridine involves its incorporation into RNA strands during oligonucleotide synthesis:
The physical and chemical properties of 5'-O-Dimethoxytrityl-2'-O-methyl-5-methyluridine include:
These properties make it suitable for various laboratory applications while ensuring effective handling during synthesis processes.
The applications of 5'-O-Dimethoxytrityl-2'-O-methyl-5-methyluridine span several scientific fields:
5'-O-Dimethoxytrityl-2'-O-methyl-5-methyluridine 3'-cyanoethyl phosphoramidite serves as a foundational phosphorous monomer for automated oligonucleotide synthesis. This modified nucleoside derivative features critical protecting groups: the acid-labile 4,4'-dimethoxytrityl (DMT) moiety at the 5'-oxygen safeguards the 5'-hydroxyl during chain elongation, while the base-stable 2'-O-methyl group provides permanent ribose modification that enhances oligonucleotide stability and hybridization properties. The 3'-position is activated as a diisopropylamino-cyanoethoxy phosphoramidite, enabling efficient coupling with the 5'-hydroxyl of the growing oligonucleotide chain anchored to solid support [1] [5].
During oligonucleotide assembly, the phosphoramidite undergoes azide-catalyzed activation where the diisopropylamino group is displaced, forming a highly reactive intermediate. This species couples rapidly with the free 5'-hydroxyl of the support-bound oligonucleotide, creating a phosphite triester linkage. Subsequent oxidation with iodine/water mixture yields the more stable phosphate triester. The cyanoethyl group serves a crucial protective role during synthesis but is readily eliminated under basic conditions (e.g., concentrated ammonia treatment) during final deprotection, generating the desired internucleotide phosphodiester bond. This building block enables the precise incorporation of 2'-O-methyl-5-methyluridine modifications into oligonucleotide sequences, significantly enhancing their nuclease resistance and binding affinity compared to unmodified RNA counterparts [1] [7].
Table 1: Key Specifications of 5'-O-DMT-2'-O-methyl-5-methyluridine 3'-CE Phosphoramidite
Property | Specification |
---|---|
Molecular Formula | C₄₁H₅₁N₄O₉P |
Molecular Weight | 774.86 g/mol |
CAS Registry Number | 153631-20-0 |
Purity | ≥98% (HPLC) |
Storage Conditions | -20°C under inert atmosphere |
Diastereomeric Composition | Typically supplied as diastereomeric mixture |
While 2'-O-methyl modifications dominate therapeutic oligonucleotide design, advanced sugar ring engineering explores 4'-C-α-aminoethoxy variants to further optimize binding and pharmacokinetic properties. Incorporating the 2'-O-methyl-5-methyluridine scaffold into such stereochemically complex structures demands precise chirality control at the 4'-carbon. The inherent stereochemical complexity arises from the formation of epimeric mixtures during the introduction of the aminoethoxy side chain at the 4'-position, creating challenging diastereomeric separation requirements [1].
The presence of the 5-methyluridine base significantly influences the conformational dynamics of the ribose ring during these modifications. Molecular modeling studies indicate that the steric bulk of the 5-methyl group creates subtle but consequential differences in transition state energies during epimerization at the 4'-carbon compared to unmodified uridine. This necessitates tailored synthetic approaches when incorporating aminoethoxy modifications onto the 5-methyluridine scaffold. The N3 pivaloyloxymethyl protection strategy—crucial for preventing unwanted alkylation during 2'-O-modification—further complicates diastereoselectivity due to its substantial steric footprint [1] [4]. Successful implementation requires meticulous optimization of reaction conditions, including temperature control, solvent polarity, and catalyst selection to favor the desired 4'-stereoisomer while maintaining the integrity of the acid-sensitive DMT and base-sensitive cyanoethyl phosphoramidite functionalities.
The multi-step synthesis of 5'-O-dimethoxytrityl-2'-O-methyl-5-methyluridine 3'-cyanoethyl phosphoramidite necessitates a carefully orchestrated protection scheme with orthogonal deprotection kinetics. The 5'-hydroxyl requires temporary protection with the acid-labile dimethoxytrityl group (DMT), selectively removable under mild acidic conditions (e.g., 2-3% dichloroacetic acid in dichloromethane) without affecting other protecting groups. Concurrently, the exocyclic amine of cytosine analogues requires protection, but for 5-methyluridine derivatives, the N3 position becomes the primary concern due to its susceptibility to undesired alkylation during 2'-O-modification [4] [6].
Table 2: Orthogonal Protecting Groups in 2'-O-Methyl-5-Methyluridine Phosphoramidite Synthesis
Functional Group | Protecting Group | Deprotection Conditions | Orthogonality Rationale |
---|---|---|---|
5'-OH | Dimethoxytrityl (DMT) | Mild acid (2-3% DCA in DCM) | Acid-labile; stable to base and mild nucleophiles |
N3 (Uracil) | Pivaloyloxymethyl (POM) | Mild base (NH₃, amines) or ammonia/MeOH | Base-labile; stable to acid and oxidation |
2'-OH | Methyl or MOE | Permanent modification | Requires no deprotection |
3'-OH | β-Cyanoethyl-diisopropylphosphoramidite | Base (conc. NH₄OH) | β-elimination under basic conditions |
Introduction of alkynyl modifications at the 5-position of uracil via Sonogashira-Hagihara cross-coupling presents a powerful strategy to enhance base stacking and modulate oligonucleotide electronic properties. The 5-methyluridine scaffold provides a synthetic handle for such modifications through palladium-catalyzed coupling between 5-iodo-2'-O-methyluridine intermediates and terminal alkynes. This transformation demands specialized catalytic systems to accommodate the polyfunctional nature of nucleoside substrates and their sensitive protecting groups [1].
The presence of the acid-labile dimethoxytrityl group necessitates strictly neutral reaction conditions, precluding the use of amine co-solvents typically employed in Sonogashira reactions. Optimized systems employ tetrakis(triphenylphosphine)palladium(0) (0.5-2 mol%) and copper(I) iodide (1-5 mol%) co-catalysis in anhydrous tetrahydrofuran or dimethylformamide under inert atmosphere. The steric bulk of the 2'-O-methyl group influences reaction kinetics and regioselectivity compared to unmodified uridine derivatives, requiring extended reaction times (12-24 hours) at 45-60°C for complete conversion. Additionally, the electron-donating nature of the 2'-alkoxy group slightly diminishes the electrophilicity of the 5-iodo substituent, necessitating careful optimization of catalyst loading and reaction temperature to achieve high yields (>85%) without compromising the DMT group or generating significant acetylide homocoupling byproducts. These modifications enable the synthesis of advanced building blocks like 5-(propyn-1-yl)-2'-O-methyluridine phosphoramidites for oligonucleotides with enhanced duplex stabilization and fluorescent labeling capabilities [1].
Incorporation of conformationally restricting elements such as epoxides or aminoethoxy side chains at the 2'-position of 5-methyluridine introduces significant stereochemical complexities. The ribose ring possesses three chiral centers, and modifications at the 2'-position often generate new stereogenic centers, producing challenging-to-separate diastereomeric mixtures. During epoxidation of 2'-allyl-5-methyluridine intermediates for subsequent ring-opening with amino nucleophiles, the reaction proceeds via stereoselective oxidation but typically yields approximately 1:1 mixtures of epimeric epoxides at C2' [1] [4].
These epimers exhibit remarkably similar chromatographic behavior on standard silica gel stationary phases, necessitating specialized separation strategies. Analytical and preparative chiral stationary phases based on cellulose tris(3,5-dimethylphenylcarbamate) show improved resolution but suffer from low loading capacity and high solvent consumption, rendering them impractical for multigram-scale synthesis. An alternative approach employs diastereomeric crystallization of protected epoxide intermediates using hydrocarbon/ester solvent mixtures, though the 5-methyl group reduces crystalline tendency compared to unsubstituted uridine derivatives. When carried through to aminoethoxy-modified phosphoramidites, these diastereomers display different oligonucleotide coupling efficiencies and potentially distinct duplex stabilization properties, necessitating rigorous separation before incorporation into therapeutic oligonucleotides [1] [4].
Table 3: Optimization of Phase Transfer Catalysis for N3-Alkylation in 5-Methyluridine Derivatives
Entry | Solvent | Base (equiv) | PTC Catalyst | Conversion (%) | Key Observations |
---|---|---|---|---|---|
1 | Heptane | KHCO₃ (3) | TBABr | <5% (1h), 66% (o/n) | Slow initiation; overnight reaction |
2 | Dichloromethane | NaHCO₃ (3) | TBABr | 6% (o/n) | Extremely sluggish reaction |
3 | Toluene | KHCO₃ (3) | TBABr | 33% (o/n) | Moderate conversion |
4 | Dimethylformamide | K₂CO₃ (3) | TBABr | 53% (1h) | Rapid but incomplete conversion |
5 | Dimethylformamide | Na₂CO₃ (3) | TBABr | 54% (o/n) | Degradation observed after 8h |
Optimized | Dimethylformamide | K₂CO₃ (4) | TBABr (0.2 eq) | >70% (5.5h) | Scalable to 50g; minimal degradation |
The aminoethyl carbamoyl methyl (AECM) modification exemplifies these stereochemical challenges. Installation of the AECM side chain at the 2'-position of 5-methyluridine proceeds via alkylation with tert-butyl 2-(iodoacetamido)ethylcarbamate under solid-liquid phase transfer conditions. This reaction generates a new chiral center α to the carbonyl, producing diastereomers that resist conventional chromatographic separation. The electron-donating 5-methyl group alters the acidity of the 2'-hydroxyl compared to uridine, reducing alkylation kinetics by approximately 30% and exacerbating diastereoselectivity challenges. While reversed-phase HPLC employing C18 columns with triethylammonium acetate/acetonitrile gradients achieves partial resolution, industrial-scale synthesis requires development of crystallization-driven diastereomer enrichment protocols or chiral auxiliary approaches to obtain stereochemically pure 2'-O-AECM-5-methyluridine phosphoramidites for therapeutic oligonucleotide manufacturing [4] [6].
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7